3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MPPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) pathway. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity. In a study conducted on rats with liver damage, this compound was found to significantly reduce oxidative stress and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its ability to selectively inhibit the COX-2 pathway, which is involved in inflammation and pain. This makes this compound a promising candidate for the treatment of arthritis and other inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the research on 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. One direction is to further investigate the mechanism of action of this compound and its effects on other pathways involved in inflammation and pain. Another direction is to investigate the potential use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, the development of more efficient synthesis methods and formulations of this compound could improve its therapeutic potential.
Synthesemethoden
The synthesis of 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid involves the reaction of 4-methoxybenzoyl chloride and 4-propoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The purity of this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been extensively studied for its potential use as a therapeutic agent in various diseases such as arthritis, cancer, and neurodegenerative disorders. The anti-inflammatory and analgesic properties of this compound make it a promising candidate for the treatment of arthritis. In a study conducted on rats with adjuvant-induced arthritis, this compound was found to significantly reduce inflammation and joint damage.
In addition to its anti-inflammatory properties, this compound has also been shown to exhibit anti-cancer properties. In a study conducted on breast cancer cells, this compound was found to inhibit cell proliferation and induce cell death. This suggests that this compound may have potential as a chemotherapeutic agent for the treatment of breast cancer.
Eigenschaften
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-12-26-17-10-4-14(5-11-17)18(13-19(22)23)21-20(24)15-6-8-16(25-2)9-7-15/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRWXMZKXLUBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.